![molecular formula C16H12N4O2 B2822156 5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole CAS No. 1107541-82-1](/img/structure/B2822156.png)
5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials available and the desired route of synthesis. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It contains several cyclic structures, including a furan ring, a pyrazole ring, and an oxadiazole ring. These rings are likely to contribute to the stability of the molecule and may also influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups it contains. For example, the furan ring is an aromatic heterocycle and may undergo electrophilic substitution reactions. The pyrazole ring might be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings might increase its stability and affect its solubility in various solvents .Applications De Recherche Scientifique
1. Antioxidant Potential
- A study investigated novel chalcone derivatives structurally related to 5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole. These compounds, synthesized using TiO2-ZnS in ethanol, exhibited potent in vitro antioxidant activity. Molecular docking revealed strong interactions with protein tyrosine kinase (2HCK), suggesting potential antioxidant applications (Prabakaran, Manivarman, & Bharanidharan, 2021).
2. Anticancer and Antiangiogenic Properties
- Research on novel thioxothiazolidin-4-one derivatives, which include the oxadiazole structure, demonstrated significant anticancer and antiangiogenic effects in a mouse tumor model. These compounds reduced tumor volume and cell number, suggesting a potential role in anticancer therapy (Chandrappa et al., 2010).
3. Thiol-Thione Tautomerism Studies
- Compounds like 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, structurally related to the query compound, have been synthesized and analyzed for their thiol-thione tautomerism, a property significant in various chemical reactions (Koparır, Çetin, & Cansiz, 2005).
4. Pharmacological Evaluation for Various Biological Activities
- A study on heterocyclic 1,3,4-oxadiazole and pyrazole derivatives, closely related to the query compound, revealed their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This highlights the diverse pharmacological applications of these compounds (Faheem, 2018).
5. Role in Antiviral Activity
- Research involving heterocyclic compounds based on oxadiazole derivatives demonstrated notable anti-avian influenza virus activity. This suggests potential use in developing antiviral therapies (Flefel et al., 2012).
6. Antimicrobial Applications
- Synthesis and analysis of azole derivatives containing 1,3,4-oxadiazole demonstrated their antimicrobial activities. Such compounds, including those with furan-2-yl units, showed effectiveness against various microorganisms (Başoğlu et al., 2013).
7. Use in Synthesis of Various Heterocycles
- Furoxans, compounds structurally related to oxadiazoles, are used in organic chemistry for synthesizing different heterocycles. Their biological activities make them valuable for various applications (Feelisch, Schönafinger, & Noack, 1992).
Orientations Futures
Propriétés
IUPAC Name |
5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2/c1-10-5-2-3-6-11(10)15-17-16(22-20-15)13-9-12(18-19-13)14-7-4-8-21-14/h2-9H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMZBEPRJDYLMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=NN3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.